5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
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Overview
Description
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring
Biochemical Analysis
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride in animal models have not been reported. Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride can be achieved through several methods. One common approach involves the reductive cyclization of 1,2-bis(cyanomethyl) benzene with hydrogen in the presence of Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions is crucial to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium or Raney nickel is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized benzazepines.
Scientific Research Applications
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Uniqueness
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
Properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGVTVKGUXISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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